molecular formula C21H19NO4 B11315393 Ethyl 2-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Ethyl 2-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11315393
M. Wt: 349.4 g/mol
InChI Key: SESUZYZMPLWNRG-UHFFFAOYSA-N
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Description

ETHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE: is an organic compound that belongs to the class of benzoxepine derivatives This compound is characterized by its unique structure, which includes a benzoxepine ring fused with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through cyclization reactions involving appropriate precursors such as ortho-substituted phenols and alkenes.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using reagents like ethanol and acid catalysts.

Industrial Production Methods: Industrial production of ETHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ETHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products:

    Oxidation: Oxidized benzoxepine derivatives.

    Reduction: Reduced amido or ester groups.

    Substitution: Substituted benzoxepine derivatives with various functional groups.

Scientific Research Applications

ETHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

ETHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE can be compared with other benzoxepine derivatives and related compounds:

    Similar Compounds: Ethyl 3-(8-methyl-1-benzoxepine-4-amido)benzoate, Ethyl 4-dimethylaminobenzoate.

    Uniqueness: The unique structure of ETHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE, with its specific substitution pattern and functional groups, distinguishes it from other similar compounds. This uniqueness contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 2-[(7-methyl-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H19NO4/c1-3-25-21(24)17-6-4-5-7-18(17)22-20(23)15-10-11-26-19-9-8-14(2)12-16(19)13-15/h4-13H,3H2,1-2H3,(H,22,23)

InChI Key

SESUZYZMPLWNRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)C)OC=C2

Origin of Product

United States

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